

Gas Permeability of Cured Polysulfide Rubber: An In-depth Technical Guide

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Compound of Interest

Compound Name: Polysulfide rubber

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This technical guide provides a comprehensive overview of the gas permeability characteristics of cured **polysulfide rubber**, a class of synthetic elastomers renowned for their excellent resistance to solvents, fuels, and environmental factors, coupled with low gas permeation. This document delves into the quantitative permeability data for various gases, detailed experimental protocols for its measurement, and the key factors influencing gas transport through this versatile polymer.

Introduction to Polysulfide Rubber and Gas Permeability

Polysulfide rubbers are characterized by the presence of disulfide (-S-S-) linkages in their polymer backbone. They are widely utilized in demanding applications such as aerospace sealants, industrial gaskets, and as a base for insulating glass sealants. A critical property in many of these applications is the material's resistance to the passage of gases and vapors.

Gas permeation through a non-porous polymer membrane, such as cured **polysulfide rubber**, is governed by a solution-diffusion mechanism. This process involves three key steps:

- **Adsorption:** Gas molecules adsorb onto the high-pressure surface of the rubber.
- **Diffusion:** The adsorbed molecules diffuse through the polymer matrix, driven by a concentration gradient.

- Desorption: The gas molecules desorb from the low-pressure surface of the rubber.

The overall permeability is a product of the gas's solubility in the polymer and its diffusivity through the polymer matrix.

Quantitative Gas Permeability Data

The gas permeability of cured **polysulfide rubber** is influenced by a multitude of factors including the specific formulation of the rubber, the type and amount of filler, the curing agent used, and the nature of the permeating gas. While **polysulfide rubber** is generally recognized for its low gas permeability, specific quantitative data is essential for material selection and performance prediction. The following table summarizes available data on the permeability of various gases through cured **polysulfide rubber**.

Gas/Vapor	Permeability Coefficient / Transmission Rate	Test Conditions	Curing System & Filler	Source
Water Vapor	< 10 g/m ² ·d	Not Specified	Not Specified	[1]
Water Vapor	Low (qualitative)	Not Specified	Not Specified	[2]

Note: The scarcity of publicly available, specific permeability coefficients for a wide range of gases in cured **polysulfide rubber** is a notable challenge. The provided data for water vapor offers a comparative insight into its barrier properties.

Experimental Protocols for Measuring Gas Permeability

The determination of gas permeability in cured **polysulfide rubber** is conducted using standardized test methods. The most relevant standards include ASTM D1434 and ISO 2782-1.[3][4] These methods are primarily based on the differential pressure (manometric) principle.

Principle of the Differential Pressure Method

In the differential pressure method, a cured **polysulfide rubber** membrane of known thickness is sealed between two chambers.^{[5][6][7]} One chamber (the high-pressure side) is filled with the test gas at a specific pressure, while the other chamber (the low-pressure side) is initially evacuated. A pressure differential is thus established across the membrane. The gas permeates through the rubber from the high-pressure side to the low-pressure side, causing a gradual increase in pressure in the low-pressure chamber. This pressure increase is monitored over time using a sensitive pressure transducer.

The gas transmission rate (GTR), permeability coefficient (P), diffusion coefficient (D), and solubility coefficient (S) can be calculated from the recorded pressure-time data.

Detailed Experimental Workflow

The following is a generalized workflow for measuring the gas permeability of cured **polysulfide rubber** using the differential pressure method, based on established standards.

1. Sample Preparation:

- **Curing:** Prepare a flat sheet of the **polysulfide rubber** formulation. The curing process should be well-defined and controlled, specifying the type and amount of curing agent (e.g., manganese dioxide, lead dioxide), curing temperature, and time. This ensures a consistent crosslink density, which significantly impacts permeability.
- **Specimen Cutting:** Cut circular test specimens from the cured sheet. The specimens must be flat, of uniform thickness, and free from any defects such as pinholes, wrinkles, or blisters.
- **Thickness Measurement:** Accurately measure the thickness of each specimen at multiple points using a micrometer. The average thickness is used in the permeability calculations.
- **Conditioning:** Condition the specimens at a standard temperature and humidity for a specified period before testing to ensure equilibrium with the environment.

2. Apparatus Setup:

- A typical gas permeability testing apparatus consists of a permeation cell, a gas supply system with pressure regulation, a vacuum system, a pressure transducer for the low-pressure side, and a temperature-controlled chamber.

- The permeation cell is designed to securely clamp the rubber specimen, ensuring a gas-tight seal between the high and low-pressure chambers.

3. Test Procedure:

- Specimen Mounting: Mount the conditioned **polysulfide rubber** specimen in the permeation cell.
- Leak Test: Perform a leak test on the entire system to ensure there are no extraneous gas leakages that could affect the measurement.
- Evacuation: Evacuate both the high-pressure and low-pressure chambers to a high vacuum.
- Gas Introduction: Introduce the test gas into the high-pressure chamber up to the desired test pressure.
- Data Acquisition: Monitor and record the pressure increase on the low-pressure side as a function of time. The test continues until a steady-state permeation rate is achieved, indicated by a linear increase in pressure over time.

4. Data Analysis:

- Gas Transmission Rate (GTR): Calculated from the steady-state rate of pressure rise in the low-pressure chamber.
- Permeability Coefficient (P): Calculated from the GTR, the thickness of the specimen, the area of permeation, and the pressure differential across the specimen.
- Diffusion Coefficient (D): Determined from the time-lag method. The time lag (θ) is the intercept on the time axis of the asymptote to the steady-state portion of the pressure-time curve. The diffusion coefficient is calculated as $D = L^2 / (6\theta)$, where L is the specimen thickness.
- Solubility Coefficient (S): Calculated from the relationship $P = D \times S$.

Factors Influencing Gas Permeability in Cured Polysulfide Rubber

The gas barrier properties of cured **polysulfide rubber** are not intrinsic to the polymer alone but are significantly influenced by its formulation and morphology.

Chemical Structure and Crosslink Density

The inherent low permeability of **polysulfide rubber** is attributed to its chemical structure, which includes the polar sulfur-sulfur linkages. The curing process, which involves the oxidation of terminal thiol groups to form disulfide crosslinks, is critical. The type and concentration of the curing agent (e.g., manganese dioxide, lead dioxide) influence the crosslink density of the cured elastomer.^{[8][9][10][11]} A higher crosslink density generally leads to a reduction in the free volume within the polymer matrix, which in turn hinders the diffusion of gas molecules.^{[1][12][13][14]} The distribution and length of the polysulfide crosslinks (mono-, di-, and polysulfidic) also play a role in determining the segmental mobility of the polymer chains and, consequently, the gas transport properties.

Fillers

Fillers are commonly incorporated into **polysulfide rubber** formulations to enhance mechanical properties and reduce cost. The addition of fillers, such as carbon black or silica, generally decreases gas permeability.^{[15][16][17][18][19][20]} This is due to two primary mechanisms:

- **Increased Tortuosity:** The impermeable filler particles create a more tortuous path for the diffusing gas molecules, effectively increasing the path length they must travel to permeate through the material.^[21]
- **Reduced Polymer Chain Mobility:** Interactions between the filler particles and the polymer chains can restrict the segmental motion of the polymer, reducing the free volume and thus the diffusion coefficient.

The size, shape, concentration, and dispersion of the filler particles all impact the extent to which they reduce gas permeability.

Nature of the Permeating Gas

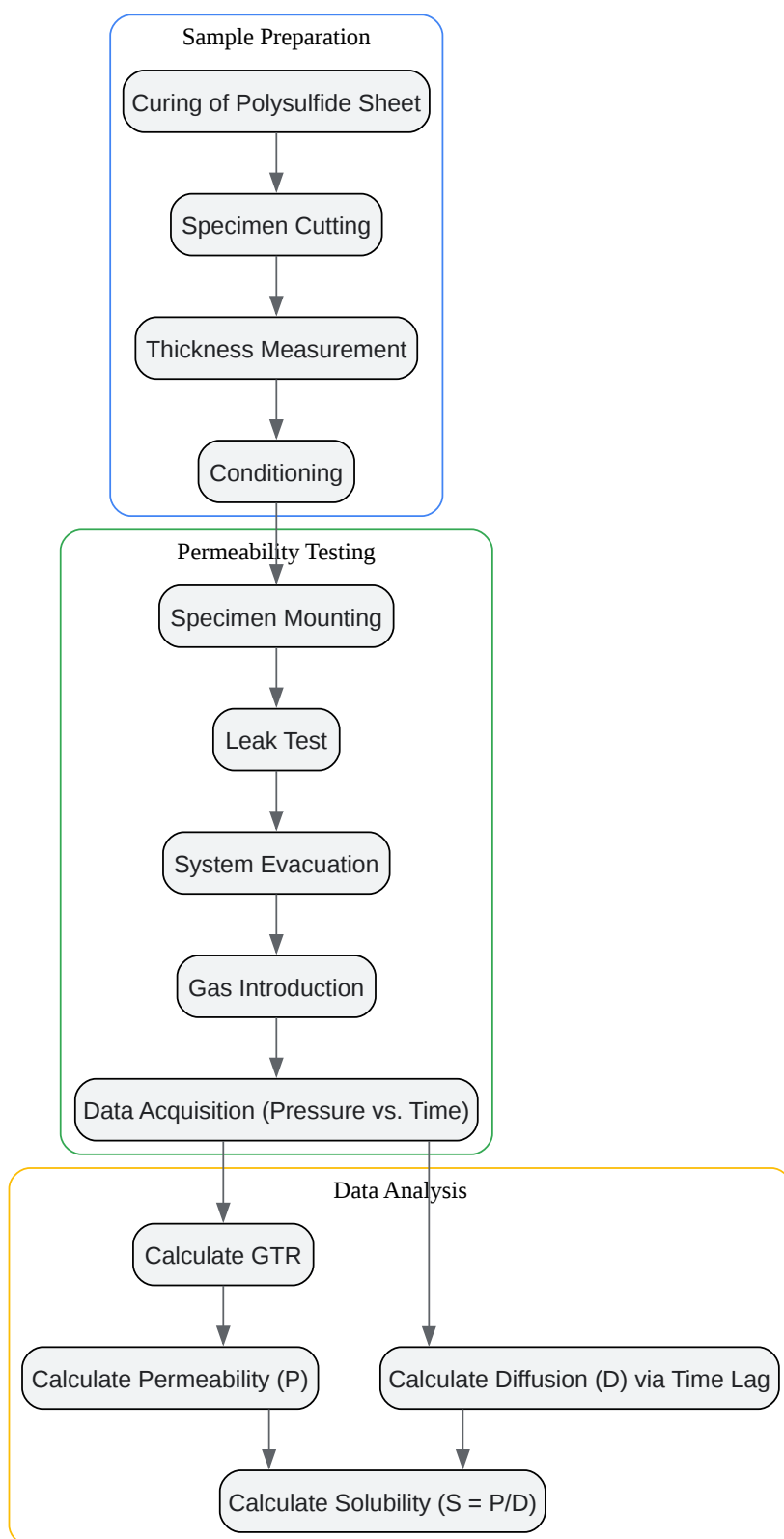
The size, shape, and polarity of the permeating gas molecules significantly affect their permeability through the **polysulfide rubber** matrix. Larger gas molecules generally exhibit lower diffusion coefficients due to greater steric hindrance. The condensability of a gas, often related to its critical temperature, influences its solubility in the polymer. Gases with higher condensability tend to have higher solubility.

Temperature and Pressure

Temperature has a significant effect on gas permeability. An increase in temperature generally leads to an increase in both the diffusion and solubility coefficients, resulting in higher overall permeability. The relationship between permeability and temperature often follows an Arrhenius-type equation. The effect of pressure on permeability can be more complex and depends on the specific gas-polymer system.

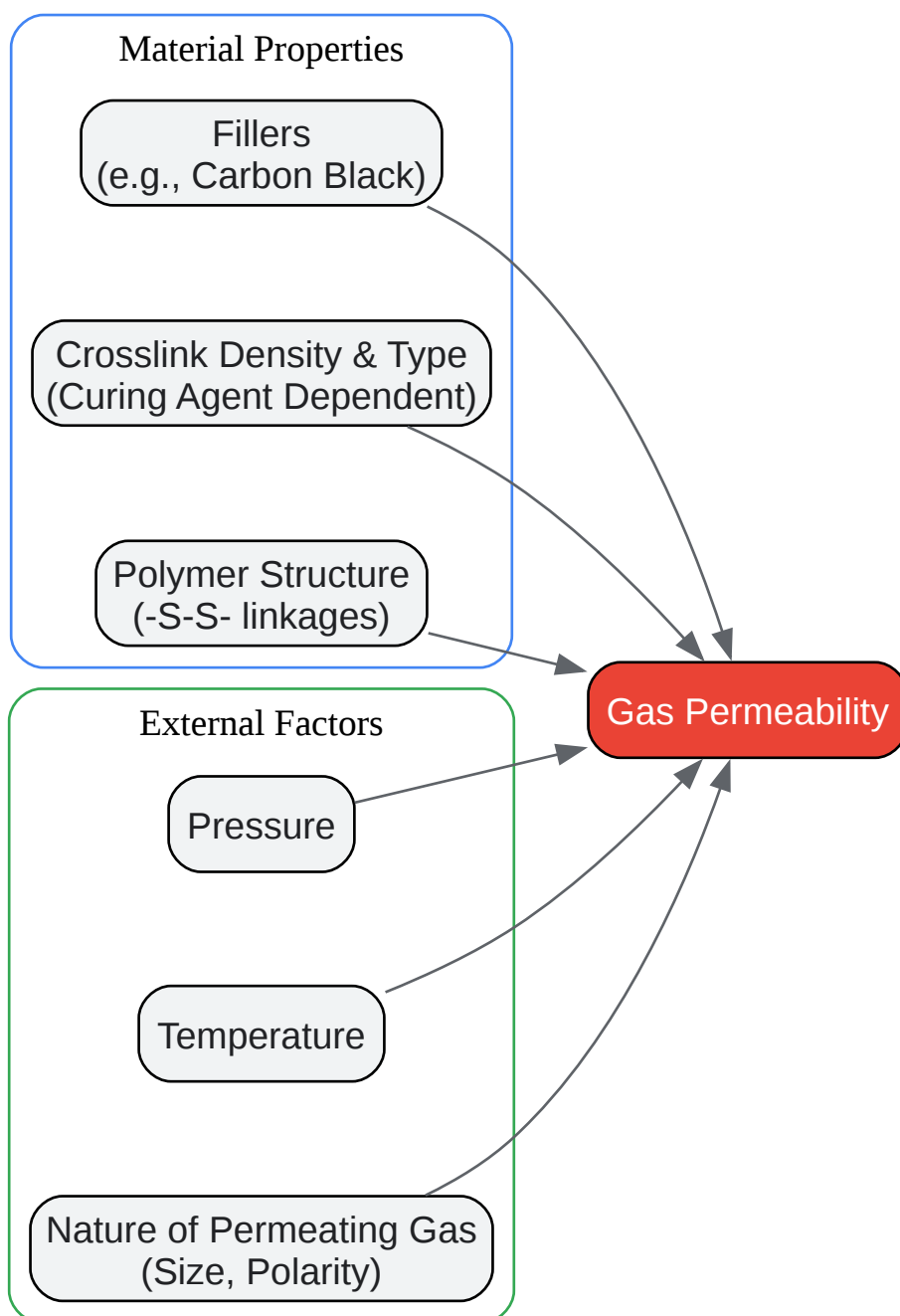
Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.



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Experimental workflow for gas permeability measurement.



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